Prop-2-yn-1-yl 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzoate
Description
Chemical Nomenclature and Structural Identification
Systematic IUPAC Nomenclature Derivation
The compound’s IUPAC name, prop-2-ynyl 3-chloro-4-[(2,4-dichlorophenyl)methoxy]benzoate , is constructed through hierarchical prioritization of functional groups and substituents. The parent structure is benzoic acid , with modifications as follows:
- Esterification : The carboxylic acid group is converted to an ester by replacing the hydroxyl (-OH) with a propargyl (prop-2-ynyl) group. This forms prop-2-ynyl benzoate .
- Substituent Addition :
- A chloro group is introduced at position 3 of the benzoate ring.
- A (2,4-dichlorophenyl)methoxy group is attached at position 4 via an ether linkage.
The substituents are ordered alphabetically: chloro precedes methoxy, and the methoxy group is further specified by its own substituents (2,4-dichlorophenyl).
Comparative Analysis of Alternative Naming Conventions
Alternative naming conventions reflect variations in substituent prioritization and functional group emphasis:
| Naming Convention | Description | Example |
|---|---|---|
| Prop-2-yn-1-yl | Focuses on the propargyl ester group as the primary substituent. | Prop-2-yn-1-yl 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzoate |
| Dichlorobenzyl Ether | Highlights the ether-linked benzyl group. | 3-Chloro-4-[(2,4-dichlorobenzyl)oxy]benzoic acid propargyl ester |
| Coordinate Nomenclature | Prioritizes the benzoate core. | Benzoic acid, 3-chloro-4-[(2,4-dichlorobenzyl)oxy]-, prop-2-ynyl ester |
These variations arise from differing conventions in substituent ordering and functional group emphasis, though the IUPAC name remains the most systematic.
Structural Features and Functional Group Topology
The molecule comprises three distinct structural domains:
Benzoate Core :
- A benzene ring substituted at positions 3 (chloro) and 4 (ether-linked dichlorobenzyl).
- A carbonyl group (C=O) attached to the propargyl ester.
Propargyl Ester :
- A terminal alkyne (C≡C) linked to the benzoate via an oxygen atom.
Dichlorobenzyl Ether :
- A benzyl group with chloro substituents at positions 2 and 4, connected to the benzoate via a methoxy bridge.
Functional Group Prioritization
| Position | Substituent | Functional Group | Key Feature |
|---|---|---|---|
| Benzoate C3 | Chloro | Halogen | Electron-withdrawing effect |
| Benzoate C4 | (2,4-Dichlorobenzyl)methoxy | Ether | Stabilizes resonance via inductive effects |
| Ester | Prop-2-ynyl | Alkyne | High reactivity due to triple bond |
The interplay of electron-withdrawing (chloro, carbonyl) and electron-donating (ether) groups influences the molecule’s electronic properties.
Properties
IUPAC Name |
prop-2-ynyl 3-chloro-4-[(2,4-dichlorophenyl)methoxy]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3O3/c1-2-7-22-17(21)11-4-6-16(15(20)8-11)23-10-12-3-5-13(18)9-14(12)19/h1,3-6,8-9H,7,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFUHJDIDJTQLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)C1=CC(=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzoate typically involves the esterification of 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzoic acid with prop-2-yn-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The prop-2-yn-1-yl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The chlorine atoms on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in methanol or tert-butanol.
Major Products Formed
Oxidation: 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzoic acid.
Reduction: Prop-2-yn-1-yl 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that similar compounds with structural analogies to Prop-2-yn-1-yl 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzoate exhibit significant anticancer properties. For example, derivatives of benzoates have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study on related compounds demonstrated their effectiveness against breast cancer cell lines, suggesting potential therapeutic roles for this compound in oncology .
1.2 Antimicrobial Properties
The compound's structure suggests that it may possess antimicrobial properties. Research into chlorinated benzoates has revealed their effectiveness against a range of bacterial strains. The presence of the chloro and dichlorobenzyl groups may enhance its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Agricultural Applications
2.1 Pesticide Development
Chlorinated aromatic compounds are often explored for their pesticide properties due to their ability to interact with biological systems in pests. This compound could be investigated as a potential pesticide or herbicide, targeting specific pathways in pest organisms while minimizing effects on non-target species. Studies have shown that similar compounds can effectively control pest populations while being less harmful to beneficial insects .
Materials Science Applications
3.1 Polymer Synthesis
The unique functional groups in this compound allow for its use in polymer chemistry. It can serve as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. Research has indicated that incorporating such compounds into polymer matrices can improve resistance to degradation under environmental stressors .
3.2 Coatings and Adhesives
Due to its chemical stability and functional versatility, this compound may also find applications in the formulation of coatings and adhesives. Its incorporation into formulations could enhance adhesion properties and provide resistance to moisture and chemicals, making it suitable for industrial applications.
Case Studies and Research Findings
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Anticancer Activity | PMC6350083 | Similar compounds showed significant inhibition of cancer cell growth. |
| Antimicrobial Properties | Bacterial Study | Compounds with similar structures exhibited strong antibacterial activity against Gram-positive bacteria. |
| Pesticide Development | Pesticide Efficacy Study | Demonstrated effectiveness against common agricultural pests with minimal non-target effects. |
| Polymer Synthesis | Polymer Chemistry Journal | Enhanced mechanical properties in polymer composites containing chlorinated benzoates. |
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-yn-1-yl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of their activity. The 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzoate moiety can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Dichlorobenzyloxy Derivatives
Key Observations :
Table 2: Impact of Chlorine Substitution on Activity
Key Observations :
- Chlorine position (2,4 vs. 2,6) minimally affects IC50 but alters hydrogen bond and π-π interaction distances, suggesting subtle differences in binding geometry.
Key Observations :
- Yields for dichlorobenzyloxy derivatives are consistent (~50%), indicating synthetic feasibility for the target compound.
- Fluorine substitution (13c) reduces molecular weight but may alter electronic properties compared to chlorine.
Functional Group Variations
- Propargyl vs. Methyl Esters : Propargyl esters (e.g., in the target compound and ’s pyridyloxy derivative) introduce alkyne reactivity, whereas methyl esters (common in pharmaceuticals) offer metabolic stability .
- Benzoate vs. Imidazole Cores : Miconazole’s imidazole ring enables antifungal activity via cytochrome P450 inhibition, whereas the target’s benzoate core may prioritize different targets .
Biological Activity
Prop-2-yn-1-yl 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzoate, also known by its CAS number 1706457-64-8, is an organic compound belonging to the benzoate class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry due to its structural characteristics that suggest a range of therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H11Cl3O3, with a molecular weight of 369.6 g/mol. The compound features a propynyl group, a chloro substituent, and a dichlorobenzyl ether moiety, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H11Cl3O3 |
| Molecular Weight | 369.6 g/mol |
| IUPAC Name | Prop-2-ynyl 3-chloro-4-[(2,4-dichlorophenyl)methoxy]benzoate |
| CAS Number | 1706457-64-8 |
Synthesis
The synthesis of this compound typically involves the esterification of 3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzoic acid with prop-2-yn-1-ol. The reaction is conducted in the presence of dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP), usually in an aprotic solvent like dichloromethane.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The propynyl group can form covalent bonds with nucleophilic residues within enzyme active sites, leading to inhibition of enzymatic activity. Additionally, the hydrophobic interactions facilitated by the chloro and dichlorobenzyl groups enhance binding affinity to target proteins.
Therapeutic Applications
Research indicates that this compound exhibits potential anti-inflammatory and antimicrobial properties. For instance, studies have shown that derivatives of similar compounds can inhibit certain enzymes involved in inflammatory pathways and microbial growth. The compound's structural features suggest it may act as an enzyme inhibitor .
Case Studies
Several studies have explored the biological implications of compounds with similar structures:
- Enzyme Inhibition : A study on PTP1B inhibitors highlighted that modifications in the benzoate structure could lead to significant inhibition rates against specific phosphatases, which are crucial in regulating insulin signaling pathways .
- Antimicrobial Activity : Related compounds have demonstrated effective antimicrobial properties against various bacterial strains. Testing on derivatives indicated that structural modifications could enhance their efficacy against resistant strains.
- Anti-inflammatory Effects : In vitro studies have shown that similar compounds can reduce pro-inflammatory cytokine production in macrophages, suggesting potential therapeutic roles in treating chronic inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for introducing the propargyl ester and 2,4-dichlorobenzyloxy groups in this compound?
- Methodological Answer : A stepwise approach is optimal. First, protect the phenolic hydroxyl group (e.g., using a tert-butyldimethylsilyl group) to prevent undesired side reactions during chlorination. Next, introduce the 2,4-dichlorobenzyloxy moiety via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF). Finally, esterify the carboxylic acid intermediate with propargyl alcohol using a coupling agent like DCC/DMAP. Monitor reaction progress via TLC and purify intermediates via column chromatography .
Q. Which spectroscopic and analytical techniques are essential for confirming structural integrity and purity?
- Methodological Answer :
- 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons adjacent to electron-withdrawing groups resonate downfield). For the propargyl group, look for a terminal alkyne proton signal at ~2.5 ppm and a triplet for the methylene group .
- FT-IR : Verify ester C=O stretching (~1720 cm⁻¹) and aryl-Cl bonds (~750 cm⁻¹) .
- Elemental Analysis : Ensure ≤0.3% deviation between calculated and observed C/H/N percentages to confirm purity .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) and identify trace impurities .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX refine the molecular conformation and intermolecular interactions?
- Methodological Answer :
- Data Collection : Use a single crystal diffractometer (Mo-Kα radiation) to obtain intensity data. Preprocess with SHELX-97 for absorption correction .
- Structure Solution : Employ direct methods (SHELXD) for phase determination. Refine anisotropically using SHELXL, incorporating hydrogen bonding constraints (e.g., O–H···O interactions) .
- Analysis : Calculate hydrogen-bonding graph sets (e.g., R₂²(8) motifs) with WinGX to map crystal packing behavior . Report displacement parameters and residual electron density to validate refinement accuracy .
Q. What experimental designs are effective for evaluating structure-activity relationships (SAR) against fungal pathogens?
- Methodological Answer :
- Analog Synthesis : Modify the propargyl chain length or dichlorobenzyl substituents (e.g., replace 2,4-dichloro with 3,4-dichloro) to assess steric/electronic effects .
- Bioassays : Test minimum inhibitory concentrations (MICs) against Candida albicans (ATCC 90028) using broth microdilution (CLSI M27-A3 guidelines). Include positive controls (e.g., miconazole nitrate) and correlate activity trends with logP values calculated via HPLC retention times .
Q. How should researchers resolve discrepancies between calculated and observed elemental analysis data?
- Methodological Answer :
- Potential Causes : Hydration/solvation (e.g., residual solvent in crystals) or incomplete combustion.
- Mitigation : Dry samples under high vacuum (40°C, 24 hrs) and repeat analysis. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 428.9782) .
Q. What computational methods predict hydrogen-bonding networks and crystal packing stability?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to identify preferred hydrogen-bond donors/acceptors .
- Hirshfeld Surface Analysis : Use CrystalExplorer to quantify intermolecular contacts (e.g., Cl···H interactions contributing >15% to the surface) .
- Packing Energy Estimation : Calculate lattice energy with PIXEL (included in WinGX) to compare polymorph stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
